(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

説明

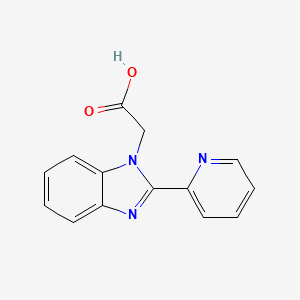

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a chemical compound that features a unique structure combining a pyridine ring and a benzimidazole ring linked through an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, exhibit notable antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, derivatives containing the benzimidazole moiety have demonstrated significant antibacterial activity comparable to standard antibiotics like amoxicillin and ciprofloxacin .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of benzimidazole derivatives. In particular, this compound has been evaluated for its ability to inhibit nitric oxide production and reduce edema in animal models. Compounds from this class have shown promising results in reducing inflammation, making them candidates for developing new anti-inflammatory drugs .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity. The ease of synthesis and structural versatility make it a valuable scaffold for drug development . Researchers have explored various synthetic routes to optimize yield and potency.

Analgesic Activity

In a series of experiments, compounds derived from this compound were tested for analgesic effects using acetic acid-induced writhing models in mice. Results indicated that certain derivatives significantly reduced pain responses compared to standard analgesics like diclofenac .

| Compound | Analgesic Activity (%) | Standard Comparison |

|---|---|---|

| Compound A | 88.24% | Diclofenac (90.76%) |

| Compound B | 84.03% | Diclofenac (90.76%) |

| Compound C | 85.71% | Diclofenac (90.76%) |

Antiulcer Activity

Recent studies have highlighted the antiulcer properties of benzimidazole derivatives, including this compound. These compounds have shown effectiveness in reducing gastric acid secretion and preventing ulcer formation in animal models, suggesting their potential as therapeutic agents for gastric disorders .

Conclusion and Future Directions

The applications of this compound extend across various domains of medicinal chemistry, particularly in antimicrobial and anti-inflammatory research. Its promising pharmacological profile warrants further investigation into its mechanisms of action and potential therapeutic applications.

Future research should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to elucidate pathways influenced by this compound.

- Development of novel derivatives with enhanced activity against specific targets.

The continued exploration of this compound may lead to significant advancements in drug development, particularly for conditions involving inflammation and infection.

作用機序

The mechanism of action of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

類似化合物との比較

Similar Compounds

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.

2-(2-Pyridin-2-yl-benzoimidazol-1-yl)-ethanol: Features an ethanol group instead of acetic acid.

Uniqueness

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is unique due to its specific combination of pyridine and benzimidazole rings linked through an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoimidazole core substituted with a pyridine moiety and an acetic acid functional group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those related to this compound. For example, compounds containing a benzimidazole nucleus have shown significant activity against various cancer cell lines, including leukemia and melanoma. A study indicated that certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(benzimidazol-2-yl) methylthio | SKOV-3 | 5.0 |

| 2-(benzimidazole) derivative | NCI-H460 | 3.2 |

| 2-(pyridin-2-yl) benzimidazole | G361 | 4.5 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

Inflammation-related studies have indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds have been tested in models such as carrageenan-induced paw edema in rats, showing significant reduction in swelling comparable to standard anti-inflammatory drugs .

| Compound | Model | Effect (%) |

|---|---|---|

| Benzimidazole Derivative | Carrageenan-induced edema | 75 |

| Control (Aspirin) | Carrageenan-induced edema | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenases (COX) .

- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

- Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with metastatic melanoma after a treatment regimen over six months.

- Infection Control : In vitro studies demonstrated that this compound significantly inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating chronic infections .

特性

IUPAC Name |

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13(19)9-17-12-7-2-1-5-10(12)16-14(17)11-6-3-4-8-15-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOOVBGIRDZHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100726-39-4 | |

| Record name | (2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。